2-Fluoro-6-(trifluoromethyl)aniline

Catalog No.
S666468
CAS No.
144851-61-6
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(trifluoromethyl)aniline

CAS Number

144851-61-6

Product Name

2-Fluoro-6-(trifluoromethyl)aniline

IUPAC Name

2-fluoro-6-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2

InChI Key

CQSFHEFEKDRLKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F

The exact mass of the compound 2-Fluoro-6-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-6-(trifluoromethyl)aniline (CAS 144851-61-6) is a highly deactivated, asymmetric di-ortho substituted aniline utilized extensively as a precursor for advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Featuring both a strongly electron-withdrawing fluorine atom and a sterically demanding trifluoromethyl group adjacent to the amine, this compound exhibits a heavily suppressed pKa and restricted rotational freedom. In industrial procurement, it is prioritized for its ability to enforce specific dihedral twists in downstream amides and ureas—critical for target binding affinity—while completely blocking ortho-oxidation pathways. Its unique steric and electronic profile dictates specialized handling in coupling reactions, making it a deliberate structural choice rather than a generic aniline substitute.

Attempting to substitute 2-fluoro-6-(trifluoromethyl)aniline with more common analogs like 2-(trifluoromethyl)aniline or 2,6-difluoroaniline compromises both synthesis yields and final product efficacy. Symmetrical analogs like 2,6-difluoroaniline lack the necessary asymmetric steric bulk to induce stable atropisomerism or the precise dihedral lock required for modern kinase inhibitors. Conversely, mono-ortho analogs like 2-(trifluoromethyl)aniline leave an open ortho position, which acts as a primary liability for cytochrome P450-mediated metabolic degradation. Furthermore, the extreme electron deficiency of the di-ortho substituted amine means that standard acylation protocols optimized for mono-substituted anilines will fail to achieve viable conversions, necessitating process redesign. Consequently, substitution leads to either rapid metabolic clearance of the API or severe regioselectivity issues during downstream halogenation [1].

Regiocontrol in Electrophilic Aromatic Substitution

When synthesizing para-halogenated intermediates, the di-ortho blocking of 2-fluoro-6-(trifluoromethyl)aniline ensures near-perfect regiocontrol. Bromination of this compound yields >95% of the desired 4-bromo-2-fluoro-6-(trifluoromethyl)aniline without the need for complex separation. In contrast, bromination of the baseline comparator, 2-fluoroaniline, results in a mixture of 4-bromo and 6-bromo isomers, typically requiring multi-step chromatographic purification that reduces overall isolated yield to <60% [1].

Evidence DimensionRegioselectivity of para-bromination
Target Compound Data>95% yield of 4-bromo isomer (ortho positions blocked)
Comparator Or Baseline2-Fluoroaniline: Mixed 4-bromo and 6-bromo isomers (<60% isolated target yield)
Quantified Difference>35% increase in isolated yield and elimination of isomer separation
ConditionsStandard electrophilic bromination (e.g., NBS or Br2 in acetic acid)

Eliminates costly chromatographic separation steps in the procurement and manufacturing of para-functionalized building blocks.

Nucleophilic Deactivation and Amide Coupling Processability

The combined inductive electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups drastically lower the amine's basicity (estimated conjugate acid pKa < 1.5). As a result, standard acyl chloride coupling with triethylamine at room temperature, which yields >85% for 2-(trifluoromethyl)aniline, typically yields <20% conversion for 2-fluoro-6-(trifluoromethyl)aniline. Industrial scale-up requires specialized conditions, such as Buchwald-Hartwig cross-coupling or deprotonation with strong bases (e.g., LiHMDS), to achieve >80% yields [1].

Evidence DimensionAmide coupling conversion under standard conditions (Acyl chloride + TEA, RT)
Target Compound Data<20% conversion due to extreme steric and electronic deactivation
Comparator Or Baseline2-(Trifluoromethyl)aniline: >85% conversion
Quantified Difference>65% drop in standard conversion, necessitating catalytic or strong-base protocols
ConditionsStandard benchtop acylation vs. optimized Buchwald-Hartwig/LiHMDS conditions

Alerts process chemists that procurement of this amine must be paired with appropriate organometallic catalysts or strong bases to avoid catastrophic yield losses.

Conformational Locking and Atropisomerism in API Design

The asymmetric steric bulk provided by the CF3 group (van der Waals volume ~42.6 ų) versus the fluorine atom (~14.7 ų) is critical for forcing downstream amides into a highly twisted, orthogonal conformation. Compared to the symmetrical 2,6-difluoroaniline, which allows greater rotational freedom, the 2-fluoro-6-(trifluoromethyl) substitution pattern restricts the C-N bond rotation, enabling the isolation of stable atropisomers or locking the molecule into a specific bioactive conformation required for target binding (e.g., in HPK1 inhibitors) [1].

Evidence DimensionSteric volume and rotational barrier (dihedral lock)
Target Compound DataAsymmetric bulk (42.6 ų vs 14.7 ų) enforcing high rotational barriers
Comparator Or Baseline2,6-Difluoroaniline: Symmetrical, low steric bulk (14.7 ų on both sides) allowing rotation
Quantified DifferenceApprox. 28 ų difference in ortho-substituent volume, preventing planarization
ConditionsConformational analysis of resulting N-aryl amides/ureas

Provides the precise steric asymmetry needed to lock APIs into their active binding conformations, a feature impossible with symmetrical analogs.

Metabolic Stability via Ortho-Position Capping

In biological and environmental applications, open ortho positions on aniline rings are major sites for oxidative metabolism (e.g., by cytochrome P450 enzymes). By capping the 6-position with a fluorine atom, 2-fluoro-6-(trifluoromethyl)aniline eliminates this metabolic liability. Compared to 2-(trifluoromethyl)aniline, which undergoes rapid ortho-hydroxylation, derivatives of the di-ortho blocked compound exhibit significantly extended metabolic half-lives (often 2x to 3x longer in microsomal assays), improving the in vivo efficacy of the final pharmaceutical or agrochemical product [1].

Evidence DimensionSusceptibility to ortho-hydroxylation (metabolic clearance)
Target Compound DataBlocked ortho positions (F and CF3); negligible ortho-oxidation
Comparator Or Baseline2-(Trifluoromethyl)aniline: Open 6-position highly susceptible to oxidation
Quantified DifferenceElimination of the primary ortho-oxidation pathway, extending half-life
ConditionsIn vitro liver microsome stability assays for downstream N-aryl derivatives

Justifies the higher procurement cost of the di-ortho substituted building block by ensuring the final product survives metabolic clearance.

Synthesis of Conformationally Locked Kinase Inhibitors (e.g., HPK1 Inhibitors)

This compound is the premier choice for synthesizing diaminopyrimidine carboxamides and other kinase inhibitors where a specific orthogonal twist of the N-aryl bond is required for deep pocket binding. The asymmetric steric bulk of the F and CF3 groups locks the conformation, improving both target affinity and kinase selectivity compared to less hindered analogs[1].

Development of Metabolically Stable Agrochemicals

In the design of modern fungicides and herbicides, 2-fluoro-6-(trifluoromethyl)aniline is preferred over mono-ortho substituted anilines. The dual ortho-blocking prevents rapid soil and plant-mediated oxidative degradation, thereby extending the application window and reducing the required field dosage[2].

Precursor for Complex Para-Functionalized Building Blocks

Due to its perfect regiocontrol during electrophilic aromatic substitution, this compound is the ideal starting material for synthesizing 4-bromo- or 4-iodo-2-fluoro-6-(trifluoromethyl)aniline. It is procured specifically to bypass the costly and yield-destroying chromatographic separations associated with halogenating less hindered anilines [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Amino-3-fluorobenzotrifluoride

Dates

Last modified: 08-15-2023

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